molecular formula C19H17NOS B2439023 [5-(Dimethylamino)-4-phenyl-2-thienyl](phenyl)methanone CAS No. 343375-55-3

[5-(Dimethylamino)-4-phenyl-2-thienyl](phenyl)methanone

Cat. No.: B2439023
CAS No.: 343375-55-3
M. Wt: 307.41
InChI Key: SSSGOPVROFQBGC-UHFFFAOYSA-N
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Description

5-(Dimethylamino)-4-phenyl-2-thienylmethanone is a complex organic compound that features a thiophene ring substituted with dimethylamino and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Dimethylamino)-4-phenyl-2-thienylmethanone typically involves the condensation of thiophene derivatives with appropriate aromatic aldehydes or ketones. One common method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide as a sulfurizing agent . Another method is the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .

Industrial Production Methods

Industrial production of thiophene derivatives, including 5-(Dimethylamino)-4-phenyl-2-thienylmethanone, often involves large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

5-(Dimethylamino)-4-phenyl-2-thienylmethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the phenyl and thiophene rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

5-(Dimethylamino)-4-phenyl-2-thienylmethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Dimethylamino)-4-phenyl-2-thienylmethanone involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    4-(Dimethylamino)phenylmethanone: Similar structure but lacks the thiophene ring.

    5-(Dimethylamino)-2-thienylmethanone: Similar structure but with different substitution patterns on the thiophene ring.

Uniqueness

5-(Dimethylamino)-4-phenyl-2-thienylmethanone is unique due to the specific positioning of the dimethylamino and phenyl groups on the thiophene ring, which imparts distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development .

Properties

IUPAC Name

[5-(dimethylamino)-4-phenylthiophen-2-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NOS/c1-20(2)19-16(14-9-5-3-6-10-14)13-17(22-19)18(21)15-11-7-4-8-12-15/h3-13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSSGOPVROFQBGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=C(S1)C(=O)C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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